molecular formula C21H21N3O4S B3578232 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3578232
M. Wt: 411.5 g/mol
InChI Key: QSWXWRGAHABTJS-UHFFFAOYSA-N
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Description

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonyl groups, and an acetamide moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxyaniline Intermediate: This step involves the reaction of 4-chloroaniline with phenol in the presence of a base to form 4-phenoxyaniline.

    Introduction of the Methylsulfonyl Group: The phenoxyaniline intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group, forming N-methylsulfonyl-4-phenoxyaniline.

    Acetamide Formation: The final step involves the reaction of N-methylsulfonyl-4-phenoxyaniline with 2-chloro-N-(pyridin-2-ylmethyl)acetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced aromatic rings or desulfonylated products.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide: shares structural similarities with other sulfonyl-containing aromatic compounds, such as:

Uniqueness

  • The unique combination of the phenoxyaniline and pyridin-2-ylmethylacetamide moieties in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-29(26,27)24(16-21(25)23-15-17-7-5-6-14-22-17)18-10-12-20(13-11-18)28-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWXWRGAHABTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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